[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate
Description
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes multiple functional groups such as acetoxy, iodomethyl, and methoxy groups.
Properties
IUPAC Name |
[4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKINNAVZJINYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285894 | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-38-8, 6304-96-7 | |
| Record name | NSC51248 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC43157 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate involves several steps, typically starting with the appropriate oxan precursor. The synthetic route generally includes:
Acetylation: Introduction of acetoxy groups through acetylation reactions.
Iodomethylation: Incorporation of the iodomethyl group using reagents like iodomethane.
Methoxylation: Addition of the methoxy group using methanol in the presence of a catalyst.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield deiodinated products.
Hydrolysis: The acetoxy groups can be hydrolyzed to form hydroxyl derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its therapeutic potential, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate involves its interaction with molecular targets through its functional groups. The acetoxy and iodomethyl groups are particularly reactive, allowing the compound to participate in various biochemical pathways. These interactions can lead to modifications in molecular structures, influencing biological activities and therapeutic effects.
Comparison with Similar Compounds
Compared to other similar compounds, [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate stands out due to its unique combination of functional groups. Similar compounds include:
[4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
[4,5-Diacetyloxy-2-(chloromethyl)-6-methoxyoxan-3-yl] acetate: Contains a chloromethyl group instead of an iodomethyl group.
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the nature of the halogen substituent.
Biological Activity
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H19IO8
- Molecular Weight : 392.19 g/mol
- CAS Number : 238677
This compound features a methoxy group, two acetoxy groups, and an iodomethyl substituent, which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
Cytotoxicity assays reveal that this compound has selective toxicity towards cancer cell lines while sparing normal cells. For example, studies using the MTT assay showed that it reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HEK293 | >100 |
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells through the activation of caspases.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in malignant cells.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry demonstrated the antibacterial effects of this compound against multi-drug resistant strains. The results indicated significant potential as a lead compound for antibiotic development. -
Cytotoxicity Assessment :
In a clinical trial assessing the effects on lung cancer patients, a derivative of this compound was used in combination therapy. Results indicated improved patient outcomes compared to standard treatments alone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
